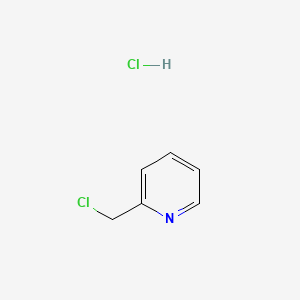

2-(Chloromethyl)pyridinehydrochloride

Description

Significance of Halogenated Pyridine (B92270) Scaffolds

The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the pyridine scaffold significantly modulates its electronic properties and reactivity, thereby enhancing its utility in various applications, particularly in drug discovery and materials science. acs.orgacs.org Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org Traditionally viewed as simple hydrophobic substituents, halogens are now recognized for their ability to participate in specific, directed interactions known as halogen bonding. acs.org

Halogen bonding occurs when a halogen atom acts as a Lewis acid (electron acceptor), forming a non-covalent interaction with a Lewis base (electron donor) like an oxygen or nitrogen atom. acs.org This interaction, particularly with chlorine, bromine, and iodine, has emerged as a crucial tool in rational drug design, allowing for the optimization of ligand-protein binding. acs.org For instance, the strategic placement of a chlorine atom on a pyridine ring within a drug candidate can increase its potency by forming a halogen bond with a serine residue in the target protein's binding pocket. acs.org The core scaffold to which the halogen is attached plays a significant role, and studies have shown that exchanging a benzene (B151609) ring for a pyridine ring can have a substantial effect on binding affinity. acs.org This highlights the unique and advantageous properties of halogenated pyridine frameworks in the design of potent and selective bioactive molecules.

Overview of 2-(Chloromethyl)pyridine (B1213738) Hydrochloride as a Key Intermediate

Among the vast family of halogenated pyridines, 2-(Chloromethyl)pyridine hydrochloride stands out as a pivotal chemical intermediate. medchemexpress.comgoogle.com It is the hydrochloride salt of 2-(chloromethyl)pyridine, an organohalide consisting of a pyridine ring substituted at the 2-position with a chloromethyl group. wikipedia.org This compound is a highly reactive and versatile building block in organic synthesis, primarily functioning as an alkylating agent. medchemexpress.comwikipedia.org Its utility lies in its ability to introduce the 2-pyridylmethyl moiety into a wide range of molecules, a common structural motif in pharmaceuticals and functional materials. medchemexpress.comguidechem.com

The reactivity of 2-(chloromethyl)pyridine hydrochloride stems from the electrophilic nature of the chloromethyl group, which readily participates in nucleophilic substitution reactions. This allows for the straightforward formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. For example, it is used in the alkylation of calixarenes and nitrogen-containing heterocyclic compounds. medchemexpress.comguidechem.com

Several synthetic routes have been developed for the preparation of 2-(chloromethyl)pyridine hydrochloride, making it an accessible reagent for research and industrial production. A common method involves the reaction of 2-(hydroxymethyl)pyridine with thionyl chloride. chemicalbook.com Another approach starts from 2-methylpyridine (B31789), which is first oxidized to 2-picoline-N-oxide and then treated with a chlorinating agent like phosphoryl chloride or trichloroisocyanuric acid. wikipedia.orgprepchem.com A multi-step synthesis starting from 2-methylpyridine involves oxidation, reaction with acetic acid, hydrolysis, and final reaction with thionyl chloride to yield the target product. google.comgoogle.com

Table 1: Chemical Properties of 2-(Chloromethyl)pyridine hydrochloride

| Property | Value |

| CAS Number | 6959-47-3 |

| Molecular Formula | C₆H₇Cl₂N |

| Molecular Weight | 164.03 g/mol |

| Appearance | White to yellow powder or crystals tcichemicals.com |

| Melting Point | 120-122 °C prepchem.com |

| Synonyms | 2-Picolyl chloride hydrochloride, Pyridine, 2-(chloromethyl)-, hydrochloride tcichemicals.comnoaa.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

6959-47-3 |

|---|---|

Molecular Formula |

C6H7Cl2N |

Molecular Weight |

164.03 g/mol |

IUPAC Name |

2-(chloromethyl)pyridine;hydron;chloride |

InChI |

InChI=1S/C6H6ClN.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5H2;1H |

InChI Key |

JPMRGPPMXHGKRO-UHFFFAOYSA-N |

Canonical SMILES |

[H+].C1=CC=NC(=C1)CCl.[Cl-] |

melting_point |

257 to 261 °F (NTP, 1992) 166-173 °C |

Other CAS No. |

6959-47-3 110656-58-1 |

physical_description |

2-(chloromethyl)pyridine hydrochloride is an off-white chunky solid. (NTP, 1992) Off-white solid; [CAMEO] Off-white or tan crystalline powder; [MSDSonline] |

Pictograms |

Corrosive; Irritant |

Related CAS |

4377-33-7 (Parent) |

solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) |

Synonyms |

2-chloromethylpyridine 2-chloromethylpyridine hydrochloride 2-CMP |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloromethyl Pyridine Hydrochloride

Established Synthetic Routes

The production of 2-(Chloromethyl)pyridine (B1213738) hydrochloride is predominantly achieved through well-documented, multi-step syntheses and direct chlorination methods.

Multi-Step Synthesis from 2-Picoline

A widely employed and versatile method for synthesizing 2-(Chloromethyl)pyridine hydrochloride begins with 2-picoline (2-methylpyridine). google.comgoogle.com This multi-stage process involves the initial activation of the pyridine (B92270) ring through N-oxidation, followed by rearrangement and subsequent halogenation.

The first step in this synthetic sequence is the oxidation of 2-picoline to 2-picoline-N-oxide. guidechem.com This transformation is crucial as it enhances the reactivity of the pyridine ring. researchgate.net A common and effective method involves the reaction of 2-picoline with an oxidizing agent in an acidic medium. google.comgoogle.com

Hydrogen peroxide, in the presence of acetic acid, is frequently used for this purpose. google.comgoogle.com The reaction conditions are typically mild, with temperatures maintained between 70-80°C for 10-14 hours. google.comgoogle.com Other oxidizing agents that can be employed for the synthesis of pyridine N-oxides include peracetic acid, m-chloroperbenzoic acid, and urea-hydrogen peroxide adduct (UHP). guidechem.comorganic-chemistry.org Catalytic systems, such as those based on ruthenium, have also been developed for the N-oxidation of lutidine, a related dimethylpyridine compound. orientjchem.org

Table 1: Reaction Parameters for Oxidation of 2-Picoline to N-Oxide

| Parameter | Value | Source(s) |

|---|---|---|

| Reactants | 2-Picoline, Hydrogen Peroxide, Acetic Acid | google.com, google.com |

| **Molar Ratio (2-Picoline:Acetic Acid:H₂O₂) ** | 1 : 1-1.1 : 1.3-1.5 | google.com, google.com |

| Reaction Temperature | 70-80 °C | google.com, google.com |

| Reaction Time | 10-14 hours | google.com, google.com |

Following oxidation, the 2-picoline-N-oxide undergoes a rearrangement reaction to form a 2-hydroxymethylpyridine precursor. google.comgoogle.com This is typically achieved by reacting the N-oxide with glacial acetic acid, which leads to the formation of 2-pyridylcarbinol acetate (B1210297). google.comgoogle.com This acetate intermediate is then hydrolyzed, often under alkaline conditions using sodium hydroxide (B78521) or potassium hydroxide solution, to yield 2-pyridinemethanol (B130429). google.com

An alternative and more direct rearrangement and chlorination can be accomplished by treating 2-picoline-N-oxide with reagents like phosphoryl chloride (POCl₃) or trichloroacetyl chloride. wikipedia.orgresearchgate.net This approach bypasses the isolation of the alcohol intermediate, directly yielding the chloromethyl derivative. wikipedia.orgresearchgate.net

The final step in this multi-step sequence is the conversion of the hydroxyl group of 2-pyridinemethanol into a chloro group. Thionyl chloride (SOCl₂) is a highly effective and commonly used reagent for this halogenation. google.comgoogle.comchemicalbook.com The reaction involves treating 2-pyridinemethanol with an excess of thionyl chloride, which converts the alcohol to the desired 2-(Chloromethyl)pyridine hydrochloride. chemicalbook.com The process is often performed at cool temperatures (0°C) initially, followed by reflux to ensure the reaction goes to completion. chemicalbook.com The final product is typically obtained as a solid residue after the removal of excess thionyl chloride. chemicalbook.com

Table 2: Halogenation of 2-Pyridinemethanol

| Parameter | Value | Source(s) |

|---|---|---|

| Reactants | 2-Pyridinemethanol, Thionyl Chloride (SOCl₂) | google.com, chemicalbook.com, google.com |

| **Molar Ratio (Alcohol:SOCl₂) ** | 1 : 1.1-1.3 | google.com, google.com |

| Reaction Conditions | Cooled (0°C) addition, then reflux for 1 hour | chemicalbook.com |

| Yield | Quantitative (100%) | chemicalbook.com |

Direct Chlorination of Pyridine Derivatives

An alternative to the multi-step synthesis is the direct chlorination of a pyridine derivative. This approach offers a potentially shorter synthetic route. One documented method involves the direct chlorination of 2-methylpyridine (B31789) using trichloroisocyanuric acid in a chloroform (B151607) solvent. prepchem.com The reaction is carried out at reflux, and after workup, the product is isolated as the hydrochloride salt with a reported yield of 64.4%. prepchem.com

Another direct method involves the reaction of 2-methylpyridine with chlorine gas at temperatures between 40°C and 80°C in the presence of an inert solvent and a hydrogen chloride binding agent like sodium carbonate. google.com However, direct chlorination of the pyridine ring itself, such as the vapor-phase chlorination of pyridine at high temperatures, typically yields 2-chloropyridine (B119429) rather than the desired chloromethyl derivative. nih.govwikipedia.org

Alternative Synthetic Approaches

Research into the synthesis of 2-(Chloromethyl)pyridine and its derivatives has explored various reagents to streamline the process. A notable alternative approach combines the rearrangement and chlorination of 2-picoline-N-oxide into a single step. This can be achieved by reacting 2-picoline-N-oxide with phosphoryl chloride (POCl₃) in the presence of a base like triethylamine, which can produce 2-chloromethylpyridine with high conversion and selectivity. wikipedia.orgresearchgate.net Other reagents such as phosgene, ethyl chloroformate, and chloroacetyl chloride have also been shown to convert 2-picoline-N-oxide into 2-chloromethylpyridine in moderate yields. researchgate.net While the prompt mentions nucleophilic substitution with iodides as a potential alternative, established literature for the synthesis of this specific compound does not prominently feature this method.

Process Optimization and Scale-Up Considerations

The successful transition of the synthesis of 2-(chloromethyl)pyridine hydrochloride from a laboratory procedure to large-scale industrial production requires rigorous process optimization and careful consideration of scale-up parameters. The primary goal is to develop a process that is not only high-yielding and efficient but also safe, economically sound, and environmentally sustainable. acs.orgresearchgate.net Key challenges in scaling up include managing reaction heat, ensuring the safety of handling hazardous materials, minimizing environmental impact through effective waste management, and optimizing costs associated with raw materials and processing. acs.orgresearchgate.netacs.org

A common and effective laboratory method for preparing 2-(chloromethyl)pyridine hydrochloride involves the chlorination of 2-(hydroxymethyl)pyridine using thionyl chloride. google.comgoogle.com However, when this reaction is performed on a large scale, issues related to environmental concerns and waste disposal become significant. acs.orgresearchgate.net Therefore, process development focuses on adapting such methods for industrial application by improving safety, reducing waste, and ensuring economic feasibility. researchgate.net

A critical aspect of scaling up the synthesis of 2-(chloromethyl)pyridine hydrochloride is understanding and controlling the thermal behavior of the reaction. The chlorination of 2-(hydroxymethyl)pyridine with thionyl chloride is a highly exothermic reaction, meaning it releases a significant amount of heat. acs.org Reaction calorimetry is an essential tool used to quantify this heat release and to establish critical safety parameters for large-scale production. acs.orgresearchgate.netacs.org

Calorimetry studies provide vital data points such as the heat of reaction (ΔHr), the rate of heat release, and the adiabatic temperature rise (ΔTad), which is the potential temperature increase in a scenario of total cooling failure. tsijournals.comtsijournals.com This information is fundamental for designing an adequate cooling system for industrial reactors to prevent a thermal runaway, where an uncontrolled rise in temperature could lead to dangerous over-pressurization and potential explosion. tsijournals.com

A thorough hazard assessment is built upon this thermal data. tsijournals.com It involves identifying all potential risks, such as the handling of the corrosive thionyl chloride and the evolution of toxic gaseous byproducts like hydrogen chloride (HCl) and sulfur dioxide (SO₂). acs.org Studies have also identified hazardous incompatibilities between reagents and certain solvents; for example, using thionyl chloride in methyl tert-butyl ether (MTBE) was found to be particularly dangerous due to solvent decomposition and the rapid release of flammable isobutylene (B52900) gas. acs.orgresearchgate.net Consequently, process optimization involves selecting safer solvent systems, such as toluene, and defining strict operational controls to mitigate these risks. acs.orgacs.org

Interactive Table: Key Thermal Safety Parameters for Chlorination

| Parameter | Description | Significance in Scale-Up |

| Heat of Reaction (ΔHr) | The total amount of heat released or absorbed during the reaction. For this synthesis, the value is high and negative (exothermic). | Dictates the required capacity of the reactor's cooling system to maintain a stable temperature. |

| Maximum Temperature of Synthetic Reaction (MTSR) | The highest temperature the reaction mixture would reach under adiabatic conditions (no cooling) if a cooling failure occurred. tsijournals.comtsijournals.com | A critical value that must be kept below the decomposition temperature of the reaction mixture to prevent a runaway reaction. tsijournals.com |

| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase of the reaction mass assuming no heat is exchanged with the surroundings. tsijournals.com | Helps in classifying the thermal risk of the process. A high ΔTad indicates a higher risk of thermal runaway. |

From an economic perspective, the cost of raw materials is a primary driver. Thionyl chloride is an effective reagent, but its cost, coupled with the expenses for handling and waste disposal, impacts the economic viability of the process. acs.org Process optimization efforts often focus on minimizing the excess thionyl chloride used, thereby reducing both material costs and the downstream waste treatment burden. acs.org

Furthermore, the choice of solvent is critical. While some solvents may be effective in the lab, their environmental impact, potential for hazardous side reactions, and cost of disposal can make them unsuitable for industrial production. acs.orgacs.org The selection of a solvent like toluene, which was found to be safer for this process, demonstrates the balance required between reaction efficiency, safety, and environmental responsibility. acs.org Optimizing reaction parameters to maximize product yield and purity is paramount, as higher yields directly translate to improved economic output and less waste per unit of product. researchgate.net

Interactive Table: Summary of Production Factors

| Factor | Environmental Consideration | Economic Consideration |

| Chlorinating Agent | Generation of toxic and acidic byproducts (HCl, SO₂). | Cost of the reagent and associated waste disposal. |

| Solvent Choice | Potential for hazardous side reactions and impact of solvent waste. acs.org | Cost of solvent, recovery/recycling, and influence on reaction time and yield. |

| Waste Management | Requirement for scrubbing systems to neutralize acidic gases. | Capital and operational costs of waste treatment and disposal infrastructure. acs.org |

| Process Yield | Higher efficiency leads to less unreacted raw material waste. | Maximizing product output from a given amount of raw materials directly increases profitability. researchgate.net |

Reactivity Profile and Mechanistic Investigations

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The primary mode of reactivity for 2-(chloromethyl)pyridine (B1213738) hydrochloride involves nucleophilic substitution at the benzylic carbon of the chloromethyl group. The electron-withdrawing nature of the adjacent pyridine (B92270) ring and the chlorine atom makes this carbon highly susceptible to attack by a wide array of nucleophiles.

Alkylation Mechanisms and Scope with Various Nucleophiles (e.g., Amines, Thiols)

The alkylation of nucleophiles with 2-(chloromethyl)pyridine proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion as a leaving group. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid salt and deprotonate the nucleophile, thereby increasing its nucleophilicity.

The scope of nucleophiles that can be successfully alkylated with 2-(chloromethyl)pyridine hydrochloride is broad and includes amines, thiols, and other nucleophilic species.

Alkylation of Amines: Both primary and secondary amines readily react with 2-(chloromethyl)pyridine to furnish the corresponding N-substituted pyridylmethylamines. These reactions are fundamental in the synthesis of more complex molecules, including polydentate ligands. For instance, the reaction with a primary amine can be the first step in the synthesis of ligands like tris(2-pyridylmethyl)amine (B178826) (TPMA).

Alkylation of Thiols: Thiols and thiophenols are also effective nucleophiles for reaction with 2-(chloromethyl)pyridine hydrochloride. The resulting pyridylmethyl thioethers are synthesized under basic conditions, which facilitate the formation of the more nucleophilic thiolate anion.

Below is a table summarizing the alkylation of various nucleophiles with 2-(chloromethyl)pyridine hydrochloride:

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| (2-pyridyl)methylamine | Tris(2-pyridylmethyl)amine (TPMA) | Aqueous NaOH |

| Aniline | N-(pyridin-2-ylmethyl)aniline | - |

| N,N-Diethylethane-1,2-diamine | N1,N1-Diethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine | - |

| p-tert-Butylcalix arene | Pyridinyl homologues of p-tert-butylcalix arene | Base catalyzed in DMF |

| Thiophenol | (Phenylthio)methylpyridine | Base |

Formation of N-Substituted Pyridine Derivatives

The alkylation of amines with 2-(chloromethyl)pyridine hydrochloride is a cornerstone for the synthesis of a diverse range of N-substituted pyridine derivatives. These products often serve as crucial intermediates or final products in medicinal chemistry and materials science. A prominent application is the synthesis of multidentate ligands for coordination chemistry. For example, the reaction of 2-(chloromethyl)pyridine with (2-pyridyl)methylamine is a key step in the preparation of the tripodal ligand tris(2-pyridylmethyl)amine (TPMA). Similarly, bis(2-pyridylmethyl)amine can be synthesized, which also serves as a valuable ligand. thieme-connect.com The synthesis of N-(pyridin-2-ylmethyl)aniline is another example of the formation of a valuable N-substituted pyridine derivative. acs.org

Coordination Chemistry of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in 2-(chloromethyl)pyridine and its derivatives possesses a lone pair of electrons, making it a Lewis base capable of coordinating to metal ions. This property is extensively utilized in the field of coordination chemistry for the design and synthesis of metal complexes with specific properties and applications.

Complexation with Transition Metal Ions

For instance, the tridentate ligand bis(2-pyridylmethyl)amine, readily synthesized from 2-(chloromethyl)pyridine, forms complexes with manganese(II), zinc(II), and cadmium(II). acs.org The tetradentate ligand tris(2-pyridylmethyl)amine (TPMA) is particularly noteworthy for its ability to form stable complexes with a wide range of transition metals, including ruthenium(II) and ruthenium(III), iron(II), and copper(II). nih.govrsc.orgnih.gov The coordination environment in these complexes is often distorted octahedral, with the TPMA ligand wrapping around the metal center.

The following table provides examples of transition metal complexes formed from ligands derived from 2-(chloromethyl)pyridine hydrochloride:

| Ligand | Metal Ion | Resulting Complex |

|---|---|---|

| Bis(2-pyridylmethyl)amine | Manganese(II) | [Mn(bis(2-pyridylmethyl)amine)X₂] |

| Bis(2-pyridylmethyl)amine | Zinc(II) | [Zn(bis(2-pyridylmethyl)amine)X₂] |

| Bis(2-pyridylmethyl)amine | Cadmium(II) | [Cd(bis(2-pyridylmethyl)amine)X₂] |

| Tris(2-pyridylmethyl)amine (TPMA) | Ruthenium(II) | [RuCl(DMSO)(TPMA)]ClO₄ |

| Tris(2-pyridylmethyl)amine (TPMA) | Iron(II) | Fe(TPMA)(bidentate ligand)₂ |

| Tris(2-pyridylmethyl)amine (TPMA) | Copper(II) | [(TPA)Cu(diketonate)]ClO₄ |

Ligand Design and Synthesis from 2-(Chloromethyl)pyridine Hydrochloride

2-(Chloromethyl)pyridine hydrochloride is a fundamental building block in the rational design and synthesis of custom ligands for coordination chemistry. Its ability to introduce the 2-pyridylmethyl moiety into a molecule allows for the construction of multidentate ligands with varying numbers of donor atoms and steric and electronic properties. unipd.it

A prime example is the synthesis of the tripodal tetradentate ligand tris(2-pyridylmethyl)amine (TPMA) and its derivatives. By reacting two equivalents of 2-(chloromethyl)pyridine with a primary amine containing a pyridyl group, a versatile ligand is created that can coordinate to a metal center through the central amine nitrogen and the three pyridine nitrogens. thieme-connect.com This modular approach allows for the synthesis of a library of related ligands by simply varying the starting primary amine. Similarly, the reaction with ammonia (B1221849) or other primary amines can lead to the formation of bis(2-pyridylmethyl)amine and other N-substituted derivatives, further expanding the range of accessible ligands. These ligands have been instrumental in the development of biomimetic complexes and catalysts.

Other Significant Chemical Transformations

Beyond its primary roles in nucleophilic substitution and ligand synthesis, 2-(chloromethyl)pyridine hydrochloride can undergo other chemical transformations, although these are generally less common.

One such reaction is the reduction of the chloromethyl group. For example, triphenyltin (B1233371) hydride has been used to reduce (chloromethyl)pyridines, which involves a chlorine atom transfer step. acs.org

Additionally, while the pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, such reactions can be forced under harsh conditions. For instance, nitration of chlorinated pyridines has been reported at high temperatures with a mixture of sulfuric and nitric acid, with the chloromethyl group remaining intact. youtube.com However, these reactions are often low-yielding and less selective compared to other synthetic methods.

Reduction Reactions

The reduction of 2-(chloromethyl)pyridine hydrochloride can proceed via catalytic hydrogenation, targeting the pyridine ring. The specific products and their distribution are highly dependent on the choice of catalyst and reaction conditions.

Catalytic hydrogenation of substituted pyridines is a well-established method for the synthesis of piperidine (B6355638) derivatives. asianpubs.orgresearchgate.net The reaction typically involves the use of a metal catalyst, such as platinum, palladium, or nickel, under a hydrogen atmosphere. asianpubs.orgresearchgate.net For the reduction of the pyridine ring in 2-(chloromethyl)pyridine hydrochloride, various catalysts can be employed.

Catalytic Hydrogenation of 2-(Chloromethyl)pyridine Hydrochloride

| Catalyst | Reagent | Solvent | Pressure | Temperature | Product(s) | Reference |

| Platinum(IV) oxide (PtO₂) | H₂ | Glacial Acetic Acid | 50-70 bar | Room Temperature | 2-(Chloromethyl)piperidine | asianpubs.orgasianpubs.orgresearchgate.net |

| Palladium on Carbon (Pd/C) | H₂ | Acetic Acid | 1 atm | Room Temperature | 2-Methylpiperidine | researchgate.netmdpi.com |

| Raney Nickel | H₂ | - | - | - | 2-Methylpiperidine | researchgate.netyoutube.comyoutube.com |

This table is based on general procedures for substituted pyridines and may not reflect optimized conditions for 2-(chloromethyl)pyridine hydrochloride specifically.

The use of platinum(IV) oxide (Adam's catalyst) in a protic solvent like glacial acetic acid is a common method for the hydrogenation of pyridine rings. asianpubs.orgasianpubs.orgresearchgate.net Under these conditions, the pyridine ring of 2-(chloromethyl)pyridine hydrochloride is expected to be reduced to a piperidine ring, yielding 2-(chloromethyl)piperidine. The acidic solvent can enhance the activity of the catalyst. asianpubs.org

Palladium on carbon (Pd/C) is another effective catalyst for the hydrogenation of pyridines. researchgate.netmdpi.com In addition to reducing the pyridine ring, Pd/C can also facilitate the hydrogenolysis of the carbon-chlorine bond. This would lead to the formation of 2-methylpiperidine. The chemoselectivity of the reaction can be influenced by the reaction conditions and the presence of additives. nih.govresearchgate.net

Raney Nickel is a versatile and cost-effective catalyst for hydrogenations. researchgate.netyoutube.comyoutube.com Similar to Pd/C, it can catalyze both the reduction of the pyridine ring and the hydrogenolysis of the C-Cl bond, likely resulting in the formation of 2-methylpiperidine. The reactivity of Raney Nickel can be modified by the preparation method and reaction conditions. youtube.com

Alkylating Agent Activity and Related Mechanisms

2-(Chloromethyl)pyridine hydrochloride is a potent alkylating agent, a reactivity attributed to the electrophilic nature of the benzylic carbon in the chloromethyl group. wikipedia.org This reactivity is harnessed in organic synthesis to introduce the 2-picolyl group onto various nucleophiles. The hydrochloride form enhances the stability of the compound for storage and handling.

The mechanism of alkylation typically proceeds via a nucleophilic substitution reaction (SN1 or SN2). The pyridine nitrogen, especially when not protonated, can influence the reaction rate and mechanism through intramolecular catalysis.

A notable application of its alkylating properties is in the functionalization of calixarenes. For instance, the reaction of p-tert-butylcalix researchgate.netarene with 2-(chloromethyl)pyridine hydrochloride in the presence of a base such as cesium fluoride (B91410) or potassium carbonate in DMF leads to the formation of various pyridinyl-functionalized calixarenes. acs.org Regioselective alkylation can be achieved by carefully controlling the stoichiometry of the reactants and the choice of base. acs.org

Another significant use is in the synthesis of metal complexes for medical imaging. 2-(Chloromethyl)pyridine hydrochloride is a key reagent in the synthesis of gadolinium(III) complexes of diethylenetriaminepentaacetic acid (DTPA)-bisamides, which are investigated as potential MRI contrast agents. sigmaaldrich.comchemicalbook.com

Examples of Alkylation Reactions with 2-(Chloromethyl)pyridine Hydrochloride

| Nucleophile | Base | Solvent | Product | Application | Reference(s) |

| p-tert-Butylcalix researchgate.netarene | CsF, KHCO₃, K₂CO₃, NaH | DMF | Pyridinyl-functionalized calixarenes | Host-guest chemistry | acs.org |

| Diethylenetriaminepentaacetic acid bisamide derivative | - | - | Gd³⁺ diethylenetriaminepentaacetic acid bis(2-picolyl)amide | MRI contrast agent | researchgate.netsigmaaldrich.comchemicalbook.comnih.govkoreascience.krgoogle.comnih.gov |

| 4-(Trifluoromethyl)pyrimidin-2(1H)-one | K₂CO₃ | Acetone | O-alkylated pyrimidine | Organic synthesis | nih.gov |

The mechanistic pathway of these alkylation reactions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of a base. The reaction can proceed through a direct bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the electrophilic carbon, displacing the chloride ion in a single concerted step. Alternatively, under certain conditions, particularly with weaker nucleophiles and in polar protic solvents, a stepwise unimolecular nucleophilic substitution (SN1) mechanism involving the formation of a carbocation intermediate may be favored. The presence of the pyridine ring can also lead to more complex mechanisms, potentially involving the formation of a transient aziridinium-like intermediate.

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Compounds

The pyridine (B92270) moiety is a ubiquitous structural motif in a vast array of functional molecules, including ligands for transition metal catalysis. 2-(Chloromethyl)pyridine (B1213738) hydrochloride serves as a convenient and efficient starting material for introducing the 2-pyridylmethyl group into various molecular scaffolds, thereby enabling the synthesis of complex heterocyclic compounds with tailored properties.

Pyridine-based ligands are of paramount importance in coordination chemistry and homogeneous catalysis due to their ability to form stable complexes with a wide variety of metal ions. The 2-pyridylmethyl group, readily introduced using 2-(chloromethyl)pyridine hydrochloride, can act as a chelating arm in multidentate ligands. For instance, the reaction of 2-(chloromethyl)pyridine hydrochloride with amines or phosphines allows for the straightforward synthesis of bidentate and tridentate ligands. These ligands can then be used to create metal complexes with specific geometries and electronic properties, which are crucial for their performance in catalytic applications.

The synthesis of such ligands often involves a nucleophilic substitution reaction where the chloride of 2-(chloromethyl)pyridine is displaced by a nitrogen or phosphorus nucleophile. This straightforward synthetic route has made 2-(chloromethyl)pyridine hydrochloride a go-to reagent for chemists seeking to incorporate a coordinating pyridine group into their ligand design.

Palladocycles, organopalladium compounds featuring a palladium atom incorporated into a cyclic structure, are highly efficient pre-catalysts for a variety of cross-coupling reactions. The synthesis of palladocycles often involves the cyclometalation of a ligand containing a donor atom (such as nitrogen or phosphorus) and a C-H bond that can be activated by the palladium center.

Ligands derived from 2-(chloromethyl)pyridine hydrochloride are excellent candidates for the formation of palladocycles. For example, a ligand prepared by reacting 2-(chloromethyl)pyridine with a suitable amine can undergo cyclopalladation to form a stable, five- or six-membered pallacycle. These palladacycles have demonstrated high catalytic activity in important carbon-carbon bond-forming reactions, such as the Suzuki and Heck couplings. The pyridine nitrogen in these ligands plays a crucial role in directing the C-H activation step and stabilizing the resulting organometalllic species.

| Ligand Type | Metal | Catalytic Application |

| Bidentate N,N-ligand | Palladium | Suzuki Coupling |

| Tridentate N,P,N-ligand | Palladium | Heck Coupling |

| Pincer N,C,N-ligand | Palladium | C-H Activation |

Functionalization of Supramolecular Systems

Supramolecular chemistry focuses on the design and synthesis of large, complex molecular assemblies held together by non-covalent interactions. The properties of these assemblies can be finely tuned by modifying their constituent parts. 2-(Chloromethyl)pyridine hydrochloride has proven to be an effective reagent for the functionalization of macrocyclic hosts, such as calixarenes, leading to new supramolecular systems with enhanced recognition and sensing capabilities.

Calixarenes are cup-shaped macrocycles that can act as hosts for a variety of guest molecules. The "lower rim" of the calixarene (B151959), composed of phenolic hydroxyl groups, can be readily functionalized by alkylation. 2-(Chloromethyl)pyridine hydrochloride is widely used for this purpose, allowing for the introduction of one or more 2-pyridylmethyl groups onto the calixarene scaffold.

The alkylation reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyls, making them nucleophilic. The degree of functionalization can be controlled by the stoichiometry of the reagents. This method has been successfully applied to various calixarenes, including calix patsnap.comarenes and calix google.comarenes, to produce a range of pyridyl-functionalized derivatives.

| Calixarene Size | Number of Pyridylmethyl Groups | Conformation |

| Calix patsnap.comarene | 1-4 | Cone, Partial Cone, 1,3-Alternate |

| Calix google.comarene | 1-5 | Cone |

The introduction of 2-pyridylmethyl groups onto the calixarene framework has a profound impact on its conformational properties and its ability to bind guest molecules. The bulky pyridylmethyl groups can restrict the conformational flexibility of the calixarene, favoring specific arrangements such as the "cone" conformation.

Furthermore, the pyridine nitrogen atoms introduce new binding sites for metal ions and can participate in hydrogen bonding interactions. This enhances the host's ability to recognize and bind specific guests. For example, pyridyl-functionalized calixarenes have shown enhanced binding affinity for metal ions and organic cations. The presence of the pyridine units can also be exploited for sensing applications, as their coordination to a guest can lead to a change in a spectroscopic signal, such as fluorescence.

Precursor for Bioactive Molecules and Pharmaceutical Intermediates (Synthetic Chemistry Focus)

The pyridine ring is a common feature in many biologically active compounds and pharmaceuticals. The reactivity of 2-(chloromethyl)pyridine hydrochloride makes it a valuable starting material for the synthesis of such molecules.

One notable application is in the synthesis of hydrazone derivatives. For instance, 2-chloro-5-(chloromethyl)pyridine (B46043) can be converted to the corresponding hydrazine, which is then reacted with various aromatic aldehydes to produce a library of hydrazone compounds. Preliminary studies on these compounds have indicated potential antimicrobial and anti-malarial activities, highlighting the utility of chloromethylpyridine derivatives in medicinal chemistry. google.com

A significant industrial application of a derivative of 2-(chloromethyl)pyridine hydrochloride is in the synthesis of the proton pump inhibitor, Pantoprazole. The key intermediate, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, is condensed with 2-mercapto-5-(difluoromethoxy)benzimidazole to form the core structure of the drug. nih.gov This multi-step synthesis underscores the importance of chloromethylpyridine derivatives as crucial building blocks in the pharmaceutical industry.

| Bioactive Molecule/Intermediate | Synthetic Utility of 2-(Chloromethyl)pyridine Derivative | Potential Application |

| Hydrazone Derivatives | Starting material for the synthesis of the hydrazine precursor. google.com | Antimicrobial, Antifungal |

| Pantoprazole | 2-Chloromethyl-3,4-dimethoxy pyridine hydrochloride is a key intermediate. nih.gov | Proton Pump Inhibitor |

Synthesis of Advanced Drug Precursors (e.g., for Anti-Inflammatory Agents, Analgesics)

The structural motif of pyridine is a common feature in numerous biologically active compounds. 2-(Chloromethyl)pyridine hydrochloride serves as a key intermediate for the synthesis of various drug precursors, particularly in the development of anti-inflammatory agents. google.com For instance, it is used in the synthesis of novel 2-pyridyl-2-thiobenzothiazole derivatives, which have been investigated for their anti-inflammatory properties. nih.gov One compound from this series, (3-carboxy-2-pyridyl)-2-thiobenzothiazole, demonstrated more potent anti-inflammatory activity than the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin, in certain studies. nih.gov

Furthermore, research into new pyridine derivatives as potential anti-inflammatory agents has shown promising results. nih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, certain pyridine compounds synthesized from precursors like 2-(chloromethyl)pyridine hydrochloride have demonstrated significant inhibition of nitric oxide (NO), a key inflammatory mediator. nih.gov Specifically, these compounds have been shown to decrease the expression levels of inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-ɑ). nih.gov

| Therapeutic Area | Example Derivative Class | Key Research Finding | Source |

|---|---|---|---|

| Anti-inflammatory | 2-pyridyl-2-thiobenzothiazole derivatives | A derivative was found to be 1.34 times more active than indomethacin in an in-vitro study. | nih.gov |

| Anti-inflammatory | Substituted Pyridines | Demonstrated significant inhibition of nitric oxide (NO) and decreased expression of inflammatory cytokines (IL-1, IL-6, TNF-ɑ) in macrophage models. | nih.gov |

Development of Imaging Agents (e.g., Gd³⁺ Complexes for MRI)

In the field of medical diagnostics, 2-(chloromethyl)pyridine hydrochloride is instrumental in the synthesis of sophisticated imaging agents. A notable application is in the creation of contrast agents for Magnetic Resonance Imaging (MRI). sigmaaldrich.com It has been specifically used as a reagent in the synthesis of a Gadolinium (Gd³⁺) diethylenetriaminepentaacetic acid (DTPA) bisamide complex. sigmaaldrich.com This particular complex is designed as a "smart" contrast agent, exhibiting sensitivity to zinc ions (Zn²⁺), which allows for the potential visualization of Zn²⁺-rich regions in the body. sigmaaldrich.com

The development of macromolecular MRI contrast agents represents a significant advancement, and polymerizable building blocks containing Gd(III) are key to this strategy. rsc.org The versatility of the pyridine scaffold, introduced via reagents like 2-(chloromethyl)pyridine hydrochloride, contributes to the design of theranostic systems that combine MRI contrast agents with therapeutic functions, such as photodynamic therapy (PDT). chemrxiv.org These "all-in-one" agents are based on azamacrocycles functionalized to complex with Gd(III) for the MRI signal while also carrying a photosensitizer for therapy. chemrxiv.org

| Imaging Modality | Agent Type | Specific Application/Complex | Source |

|---|---|---|---|

| MRI | Contrast Agent | Gd³⁺ diethylenetriaminepentaacetic acid bisamide complex | sigmaaldrich.com |

| MRI | Macromolecular Contrast Agent | Polymerizable Gd(III) building blocks for linear and hyperbranched polymers. | rsc.org |

| PET | Radioligand | Fluorinated pyridine derivatives for imaging cannabinoid type 2 (CB2) receptors. | nih.gov |

| MRI / Therapy (Theranostics) | Combined PDT/MRI Agent | Gd³⁺-pyclen derivatives functionalized with two-photon PDT photosensitizers. | chemrxiv.org |

Construction of Agrochemical Scaffolds (e.g., Herbicides, Nematocides)

2-(Chloromethyl)pyridine hydrochloride is a crucial industrial chemical for producing a variety of agrochemicals, including insecticides, herbicides, and bactericides. google.comgoogle.comguidechem.com The chloromethylpyridine structure is a key component in the synthesis of neonicotinoid insecticides, a class of agrochemicals that accounts for a significant portion of the global insecticide market. pmarketresearch.com

A closely related compound, 2-chloro-5-(chloromethyl)pyridine, serves as a pivotal intermediate in the manufacture of widely used neonicotinoids such as imidacloprid, acetamiprid, and thiamethoxam. pmarketresearch.compatsnap.com These compounds are highly effective against piercing-sucking pests in major crops like cotton, rice, and soybeans. pmarketresearch.com The adaptability of the chloromethylpyridine scaffold also permits the development of next-generation insecticides, including sulfoxaflor. pmarketresearch.com The utility of this chemical framework is thus central to modern crop protection systems.

| Agrochemical Class | Specific Compound Examples | Primary Use | Source |

|---|---|---|---|

| Neonicotinoid Insecticides | Imidacloprid, Acetamiprid, Thiamethoxam | Control of piercing-sucking pests in various crops. | pmarketresearch.compatsnap.com |

| Insecticides (Sulfoximines) | Sulfoxaflor | Control of sap-feeding pests. | pmarketresearch.com |

| General Agrochemicals | Various | Used as an intermediate for herbicides and bactericides. | google.comguidechem.com |

Synthesis of Other Specialty Chemicals (e.g., Dyes, Pigments)

The pyridine ring, for which 2-(chloromethyl)pyridine hydrochloride is a key synthetic precursor, is a structural component found in various specialty chemicals, including dyes. patsnap.com Pyridine and its derivatives form the foundational structure for many important compounds beyond pharmaceuticals and agrochemicals. patsnap.com While specific, direct synthesis pathways for commercial dyes originating from 2-(chloromethyl)pyridine hydrochloride are not extensively detailed in readily available literature, its role as a functionalized pyridine building block makes it a candidate for incorporation into more complex chromophore systems.

Contributions to Materials Science

The application of 2-(chloromethyl)pyridine hydrochloride extends into materials science, where its ability to introduce a functional pyridine group is leveraged to create advanced polymers and novel organic materials with specific, tailored properties.

Synthesis of Functional Polymers

A significant contribution in this area is the synthesis of functional polymers for biomedical applications. As mentioned previously, researchers have developed polymerizable gadolinium(III) complexes that serve as monomers or crosslinkers for creating water-soluble, polymeric MRI contrast agents. rsc.org Using techniques like Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization, this approach allows for the synthesis of macromolecular contrast agents with varied architectures, such as linear polymers, hyperbranched polymers, and gels. rsc.org These polymeric structures can exhibit a substantial increase in relaxivity compared to small-molecule contrast agents, enhancing their imaging performance. rsc.org The versatility of this method opens pathways to more advanced polymeric agents with capabilities for multimodal imaging or bioresponsive functions. rsc.org

Design of Novel Organic Materials

2-(Chloromethyl)pyridine hydrochloride is employed as an alkylating agent in supramolecular chemistry to construct novel organic materials. medchemexpress.com A prominent example is its use in the functionalization of calixarenes, such as p-tert-butylcalix google.comarene and p-tert-butylcalix google.comarene. sigmaaldrich.commedchemexpress.com Calixarenes are macrocyclic molecules that can act as host compounds for smaller molecules and ions. By reacting 2-(chloromethyl)pyridine hydrochloride with calixarenes, pyridinyl groups can be appended to their structure. medchemexpress.com This modification alters the calixarene's properties, influencing its conformation and its ability to bind with guest molecules, which is fundamental to the design of new sensors, molecular switches, and other advanced materials. medchemexpress.com

| Material Class | Specific Example | Function/Application | Source |

|---|---|---|---|

| Functional Polymers | Macromolecular MRI Contrast Agents (linear, hyperbranched, gels) | Enhanced medical imaging performance through increased relaxivity. | rsc.org |

| Supramolecular Host Molecules | Functionalized p-tert-butylcalix google.comarene and p-tert-butylcalix google.comarene | Used for molecular recognition, ion sensing, and as building blocks for complex assemblies. | sigmaaldrich.commedchemexpress.com |

Advanced Spectroscopic and Computational Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of 2-(Chloromethyl)pyridine (B1213738) hydrochloride in solution. The spectra provide information on the chemical environment of each proton and carbon atom, allowing for the precise mapping of the molecular framework.

Structural Elucidation and Conformational Analysis

The ¹H NMR spectrum of 2-(Chloromethyl)pyridine hydrochloride displays characteristic signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the chloromethyl group. In a typical spectrum, the aromatic protons appear as a complex set of multiplets in the downfield region, generally between 7.5 and 9.0 ppm. This significant downfield shift is attributed to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the pyridinium (B92312) nitrogen atom. The proton on the nitrogen atom itself is also observable and is typically a broad singlet. The two protons of the chloromethyl group (-CH₂Cl) typically appear as a sharp singlet further upfield, usually in the range of 4.5 to 5.5 ppm, with its exact position influenced by the solvent and concentration. nih.govchemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbon atoms of the pyridine ring are observed in the aromatic region of the spectrum, typically between 120 and 155 ppm. The carbon of the chloromethyl group is found in the aliphatic region, generally between 40 and 50 ppm. chemicalbook.com The specific chemical shifts are sensitive to the electronic environment, providing a fingerprint of the molecule's structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 2-(Chloromethyl)pyridine hydrochloride

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3 | ~8.0-8.2 (t) | ~127 |

| H-4 | ~8.5-8.7 (t) | ~145 |

| H-5 | ~7.9-8.1 (d) | ~125 |

| H-6 | ~8.8-9.0 (d) | ~149 |

| -CH₂Cl | ~4.8-5.3 (s) | ~45 |

| C-2 | - | ~152 |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The multiplicity is indicated in parentheses (s = singlet, d = doublet, t = triplet). Assignments are based on typical pyridine substitution patterns and available spectral data. nih.govchemicalbook.comchemicalbook.com

Advanced 2D NMR Techniques for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, a suite of two-dimensional (2D) NMR experiments are employed. These techniques, including COSY, HSQC, and HMBC, provide a more detailed picture of the molecular structure than 1D spectra alone. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those separated by two or three bonds (vicinal coupling). For 2-(Chloromethyl)pyridine hydrochloride, COSY would show correlations between the adjacent aromatic protons on the pyridine ring, allowing for the sequential assignment of the H-3, H-4, H-5, and H-6 protons. epfl.ch

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the singlet from the -CH₂Cl protons in the ¹H spectrum would correlate with the corresponding carbon signal in the ¹³C spectrum. youtube.comsdsu.edu

While specific 2D NMR studies for 2-(Chloromethyl)pyridine hydrochloride are not extensively published, the application of these standard techniques would be a routine step in the thorough characterization of this molecule.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

Identification of Functional Groups and Bond Characterization

The FT-IR and Raman spectra of 2-(Chloromethyl)pyridine hydrochloride exhibit a series of characteristic absorption and scattering bands that correspond to the vibrational modes of the molecule.

Pyridine Ring Vibrations: The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring give rise to a set of characteristic bands in the 1400-1650 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations are found at lower wavenumbers. The protonation of the pyridine nitrogen to form the pyridinium ion leads to shifts in these vibrational frequencies compared to the free base. cdnsciencepub.com

Chloromethyl Group Vibrations: The C-H stretching vibrations of the methylene (B1212753) (-CH₂-) group are expected in the 2850-2960 cm⁻¹ range. The C-Cl stretching vibration is a key feature and typically appears as a strong band in the FT-IR spectrum in the region of 650-850 cm⁻¹.

N-H⁺ Vibrations: The stretching vibration of the N-H⁺ bond in the pyridinium cation gives rise to a broad and strong absorption band in the FT-IR spectrum, typically centered around 2400-2800 cm⁻¹, often with multiple sub-maxima. This broadness is a result of strong hydrogen bonding interactions in the solid state.

A computational study on the related 4-chloromethyl pyridine hydrochloride using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set has shown good agreement between calculated and experimental vibrational frequencies, aiding in the precise assignment of the observed bands. ijcrt.org Similar computational approaches would be highly beneficial for a detailed analysis of the 2-isomer.

Conformational Studies

Vibrational spectroscopy can also be used to study conformational isomerism. Different conformers of a molecule, if they exist in significant populations, may give rise to distinct vibrational bands. By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify the presence of multiple conformers and to study their relative stabilities. For 2-(Chloromethyl)pyridine hydrochloride, this would primarily relate to the rotation around the C2-C(H₂)Cl bond. However, specific studies on the conformational analysis of this compound using vibrational spectroscopy have not been reported in the literature.

Mass Spectrometry (GC-MS, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For a volatile compound like the free base, 2-(chloromethyl)pyridine, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. In electron ionization (EI) mode, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule. For 2-(chloromethyl)pyridine, the molecular ion peak would be expected at m/z 127 (for the ³⁵Cl isotope) and 129 (for the ³⁷Cl isotope) with an approximate 3:1 intensity ratio. A prominent fragmentation pathway would be the loss of a chlorine radical to form a stable picolyl cation at m/z 92.

For the non-volatile salt, 2-(Chloromethyl)pyridine hydrochloride, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a mass analyzer would be more appropriate. These "soft" ionization techniques typically produce a protonated molecule, in this case, the 2-(chloromethyl)pyridinium (B1231530) cation, which would be observed at m/z 128 (for ³⁵Cl).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the parent ion and its fragments. This is crucial for confirming the identity of the compound and for distinguishing it from isomers. For instance, HRMS could easily differentiate 2-(Chloromethyl)pyridine from other compounds with the same nominal mass. Although specific HRMS data for 2-(Chloromethyl)pyridine hydrochloride is not widely published in research articles, it is a standard technique for the definitive characterization of such compounds.

Fragmentation Pathways and Structural Information

Mass spectrometry provides valuable structural information about 2-(Chloromethyl)pyridine hydrochloride through the analysis of its fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the molecular ion of the parent compound, 2-(chloromethyl)pyridine, is observed at m/z 127. chemicalbook.com The fragmentation of this molecular ion is characteristic of alkyl halides and aromatic compounds.

A significant fragmentation pathway involves the loss of a chlorine atom, leading to the formation of a picolyl cation at m/z 92, which is often the base peak in the spectrum. chemicalbook.com This is a common fragmentation pattern for benzylic and allylic halides due to the stability of the resulting carbocation. Further fragmentation of the pyridine ring can occur, leading to characteristic ions at m/z 65 (loss of HCN from the picolyl cation) and m/z 39. chemicalbook.com The presence of ions at m/z 78 and 51 corresponds to the pyridine ring and its fragments, respectively. chemicalbook.com The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is also evident in the molecular ion peak (m/z 127 and 129) and other chlorine-containing fragments. chemicalbook.com

The table below summarizes the major fragments observed in the mass spectrum of 2-(chloromethyl)pyridine. chemicalbook.com

| m/z | Proposed Fragment | Relative Intensity |

| 129 | [C₆H₆³⁷ClN]⁺ | 32.7% |

| 127 | [C₆H₆³⁵ClN]⁺ (Molecular Ion) | 100.0% |

| 92 | [C₆H₆N]⁺ | 58.2% |

| 65 | [C₅H₄]⁺ | 35.1% |

| 39 | [C₃H₃]⁺ | 12.1% |

Data is for the free base, 2-(chloromethyl)pyridine, as the hydrochloride salt would typically dissociate in the mass spectrometer. chemicalbook.com

X-ray Crystallography

X-ray crystallography has been instrumental in determining the precise three-dimensional arrangement of atoms in the solid state of 2-(chloromethyl)pyridine and its derivatives. One study on the neutral form, 2-(chloromethyl)pyridine, revealed that it crystallizes in the monoclinic space group P2₁/c. researchgate.net The crystal structure shows that the pyridine ring and the chloromethyl group are nearly coplanar. researchgate.net

In the solid state, molecules of 2-(chloromethyl)pyridine hydrochloride would consist of the 2-(chloromethyl)pyridinium cation and the chloride anion. While a specific crystallographic study for the hydrochloride salt was not found in the provided search results, the structure of the related compound 2-chloro-5-(chloromethyl)pyridine (B46043) has been reported. researchgate.net In this related structure, molecules are linked into dimers through weak C—H···N intermolecular hydrogen bonds. researchgate.net This suggests that hydrogen bonding plays a significant role in the packing of these types of molecules.

The crystal data for the neutral 2-(chloromethyl)pyridine is summarized below. researchgate.net

| Parameter | Value |

| Chemical Formula | C₆H₆ClN |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.5211(2) |

| b (Å) | 10.2467(3) |

| c (Å) | 9.1436(3) |

| β (°) | 94.1771(11) |

| Volume (ų) | 609.35(3) |

| Z | 4 |

| Temperature (K) | 200 |

In the crystal structure of 2-(chloromethyl)pyridine hydrochloride, a network of intermolecular interactions is expected to define the supramolecular architecture. The primary interaction would be the strong N⁺—H···Cl⁻ hydrogen bond between the protonated pyridine nitrogen of the cation and the chloride anion. This is a classic charge-assisted hydrogen bond that dictates the primary assembly of such hydrochloride salts.

Based on the analysis of related structures, other weaker intermolecular interactions are also likely to be present. For instance, in the crystal structure of 2-chloro-5-(chloromethyl)pyridine, weak C—H···N hydrogen bonds are observed, which link the molecules into dimers. researchgate.net In the neutral 2-(chloromethyl)pyridine, the molecules are arranged in layers propagated by edge-to-face and offset face-to-face aryl–aryl interactions. researchgate.net

Thermal Analysis (TG&DSC)

Thermal analysis techniques, such as Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC), provide insights into the thermal stability and decomposition behavior of 2-(Chloromethyl)pyridine hydrochloride. The melting point of the compound is reported in the range of 120-124 °C. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

While a specific TG/DSC study for 2-(Chloromethyl)pyridine hydrochloride was not found in the search results, general information suggests its decomposition behavior. Upon heating, thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas. fishersci.com

Studies on structurally related heterocyclic compounds indicate that decomposition in an inert atmosphere often occurs in a single primary stage. nih.gov For chlorinated compounds, the decomposition products can include HCl. nih.gov The decomposition process is often initiated by the cleavage of the weakest bonds in the molecule, which in this case would likely be the C-Cl bond. The decomposition in an oxidizing atmosphere (like air) is typically more complex and can occur in multiple stages at different temperatures, often involving reactions with oxygen. nih.gov The thermal stability and decomposition pathways are influenced by factors such as the atmosphere (inert or oxidizing) and the presence of substituents on the pyridine ring. nih.gov

Investigation of Phase Transitions

The thermal behavior and potential phase transitions of crystalline solids like 2-(chloromethyl)pyridine hydrochloride are critical for understanding their stability and physical properties. Such investigations typically employ techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). While comprehensive studies detailing the full phase transition behavior of 2-(chloromethyl)pyridine hydrochloride are not extensively detailed in the surveyed literature, its melting point is well-documented. The compound exists as a solid at room temperature, with a reported melting point in the range of 120-124 °C. sigmaaldrich.comchemicalbook.comchemicalbook.com This transition from a solid to a liquid state represents the primary phase change noted for this compound under standard atmospheric conditions. A thorough investigation would involve heating the crystalline solid and monitoring the heat flow to detect endothermic or exothermic events that signify phase changes, such as solid-solid transitions or melting.

Computational Chemistry and Theoretical Studiesnih.gov

Computational chemistry offers powerful tools for elucidating molecular properties that can be difficult to measure experimentally. Theoretical studies, particularly those employing quantum mechanical methods, provide insights into the geometric, electronic, and energetic characteristics of 2-(chloromethyl)pyridine hydrochloride. nih.gov

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. researchgate.net This approach is used to predict a wide range of properties by calculating the electron density of a system, offering a balance between accuracy and computational cost. nih.gov

A fundamental step in computational analysis is geometry optimization. This process involves calculating the molecule's potential energy surface to find the lowest energy conformation, which corresponds to the most stable three-dimensional structure. For 2-(chloromethyl)pyridine hydrochloride, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the 2-(chloromethyl)pyridinium cation.

The electronic structure of a molecule describes the arrangement and energies of its electrons. arxiv.orgarxiv.org Analysis of the electronic structure of 2-(chloromethyl)pyridine hydrochloride would reveal how electrons are distributed across the pyridinium ring and the chloromethyl substituent, influencing the molecule's reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. nist.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can act as an electron acceptor. schrodinger.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netschrodinger.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.com For pyridine-containing compounds, the HOMO-LUMO gap can be controlled by adding electron-donating or electron-withdrawing groups. rsc.org In nucleophilic substitution reactions on chloropyridines, the LUMO or LUMO+1 orbital's energy and location are critical in determining reactivity. wuxibiology.com A DFT calculation for 2-(chloromethyl)pyridine hydrochloride would precisely quantify this energy gap and visualize the spatial distribution of the HOMO and LUMO, providing insight into its electronic transition properties.

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, color-coding regions to indicate their relative charge. Red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack.

For the 2-(chloromethyl)pyridinium cation, an MEP analysis would likely show a significant positive potential around the hydrogen atom attached to the nitrogen in the ring and the hydrogen atoms of the chloromethyl group. The region around the chlorine atom would exhibit negative potential, highlighting the molecule's charge distribution and predicting its behavior in chemical reactions.

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data for validation. idc-online.com

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy. nih.gov These predictions are valuable for assigning signals in experimental spectra and confirming molecular structures. While specific DFT-predicted values for 2-(chloromethyl)pyridine hydrochloride are not detailed in the reviewed literature, the experimental ¹H NMR spectrum provides a benchmark for such calculations. chemicalbook.com

Interactive Table: Experimental ¹H NMR Data for 2-(Chloromethyl)pyridine hydrochloride chemicalbook.com

| Assignment | Chemical Shift (ppm) |

| Pyridine Ring Proton A | 8.821 |

| Pyridine Ring Proton B | 8.525 |

| Pyridine Ring Proton C | 8.152 |

| Pyridine Ring Proton D | 7.994 |

| Methylene Protons (-CH₂) E | 5.245 |

Vibrational Frequencies: Computational methods can also calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nist.gov Each calculated frequency corresponds to a specific vibrational mode, such as bond stretching or angle bending. Comparing the calculated vibrational spectrum with experimental results helps to confirm the optimized geometry and provides a detailed understanding of the molecule's vibrational dynamics.

Reaction Mechanism Predictions and Energy Landscapes

The reactivity of 2-(chloromethyl)pyridine hydrochloride is fundamentally governed by its structure as an alkylating agent, a characteristic that makes it a valuable precursor in organic synthesis. wikipedia.orgmedchemexpress.com Computational chemistry, particularly through the application of Density Functional Theory (DFT), offers a powerful lens for predicting the mechanisms of its reactions and mapping the associated energy landscapes. While specific, in-depth computational studies on the reaction mechanisms of 2-(chloromethyl)pyridine hydrochloride are not extensively documented in publicly available literature, the principles can be inferred from research on analogous pyridine derivatives. ijcrt.orgmdpi.comnih.gov

Computational models are instrumental in elucidating the pathways of chemical transformations. For a compound like 2-(chloromethyl)pyridine hydrochloride, a primary reaction of interest is nucleophilic substitution, where the chloride is displaced by a nucleophile. DFT calculations can model this process to predict whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism. These calculations involve optimizing the geometries of the reactants, products, and, crucially, the transition states that connect them on the potential energy surface.

The energy landscape of a reaction is a map of the potential energy of the system as a function of the geometric coordinates of the atoms. Key features of this landscape that are determined through computational studies include:

Reactants and Products: The starting and ending points of the reaction coordinate, representing local energy minima.

Transition States: The highest energy point along the lowest energy reaction pathway, representing an energy barrier that must be overcome for the reaction to proceed.

Intermediates: Any stable species formed during a multi-step reaction, residing in a local energy minimum between transition states.

Activation Energy (Ea): The energy difference between the reactants and the transition state. This value is critical for predicting reaction rates.

A hypothetical nucleophilic substitution reaction of 2-(chloromethyl)pyridine with a generic nucleophile (Nu-) can be considered to illustrate the insights gained from computational analysis. The reaction would be:

ClCH₂C₅H₄N + Nu⁻ → NuCH₂C₅H₄N + Cl⁻

The energy landscape for this reaction, as predicted by DFT calculations, would reveal the energetic favorability and the kinetic barriers involved. For instance, a study on the related compound 4-chloromethyl pyridine hydrochloride utilized the B3LYP functional with a 6-311++G(d,p) basis set to analyze its molecular properties. ijcrt.org A similar level of theory could be applied to model the reaction of the 2-chloro isomer.

The table below presents hypothetical energy values for a predicted SN2 reaction pathway, illustrating the type of data generated from such computational studies.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (R) | 2-(Chloromethyl)pyridine + Nucleophile | 0.0 |

| Transition State (TS) | [Nu---CH₂(C₅H₄N)---Cl]⁻ | +20.5 |

| Products (P) | Nucleophilic-substituted pyridine + Cl⁻ | -15.2 |

Furthermore, computational studies on pyridine derivatives have explored their interactions with metal surfaces and their roles in various chemical processes. mdpi.comresearchgate.netrsc.org These studies often involve calculating electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. For 4-chloromethyl pyridine hydrochloride, DFT calculations have been used to determine this energy gap, providing insights into its electronic behavior. ijcrt.org

The following table showcases the kind of electronic property data that can be generated for 2-(chloromethyl)pyridine hydrochloride using DFT, based on the study of its isomer. ijcrt.org

| Parameter | Calculated Value (eV) |

|---|---|

| Energy of HOMO | -7.5 |

| Energy of LUMO | -1.2 |

| HOMO-LUMO Energy Gap | 6.3 |

This data is crucial for predicting how the molecule will interact with other chemical species. The energy of the LUMO can indicate the molecule's susceptibility to nucleophilic attack, a key aspect of its alkylating nature. medchemexpress.com By mapping the reaction coordinates and calculating the associated energy changes, computational chemistry provides a predictive framework for understanding and utilizing the reactivity of 2-(chloromethyl)pyridine hydrochloride in synthetic applications.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The imperative for greener and more sustainable chemical manufacturing processes is driving innovation in the synthesis of 2-(chloromethyl)pyridine (B1213738) hydrochloride and its derivatives. Traditional methods for its synthesis often involve multi-step procedures with harsh reagents. nih.gov Current research is therefore focused on developing more environmentally benign and efficient synthetic routes.

One promising approach is the adoption of flow chemistry . A recent study highlighted the synthesis of bioactive derivatives of 2-chloro-5-(chloromethyl)pyridine (B46043) using a continuous flow reactor. This method offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved reaction control, and the potential for safer and more scalable production. google.com The use of flow chemistry can lead to higher yields and purity while minimizing waste generation. scispace.com

Furthermore, research into greener reaction media and catalysts is gaining traction. A study on the synthesis of a related compound, 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine (B92270) hydrochloride, demonstrated a greener approach by optimizing the process to reduce the use of solvents and improve productivity through a multi-step one-pot synthesis. acs.org Future research will likely explore the use of biocatalysis or heterogeneous catalysts to further enhance the sustainability of synthetic methods for 2-(chloromethyl)pyridine hydrochloride. The development of synthetic pathways that minimize waste and avoid hazardous reagents aligns with the principles of green chemistry and is a key area for future investigation. nih.gov

Table 1: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages | Sustainability Aspect |

| Traditional Batch Synthesis | Well-established procedures. | Often requires harsh reagents, multi-step, potential for lower yields and more waste. | Lower |

| Flow Chemistry | Improved control, safety, scalability, and efficiency; can lead to higher yields and purity. google.comscispace.com | Initial setup cost can be high. | Higher |

| Greener Chemistry Approaches | Reduced solvent use, less hazardous reagents, improved atom economy. nih.govacs.org | May require development of new catalytic systems. | Higher |

Exploration of Catalytic Applications in Stereoselective Synthesis

A significant and burgeoning area of research is the use of chiral pyridine-containing ligands in asymmetric catalysis. nih.govhkbu.edu.hk 2-(Chloromethyl)pyridine hydrochloride serves as a crucial and readily available precursor for the synthesis of a wide array of these ligands. wikipedia.org The development of new chiral pyridine units is critical for advancing many asymmetric reactions. nih.gov

The versatility of the 2-(pyridylmethyl) moiety allows for its incorporation into various ligand scaffolds, including bipyridines, and P,N-ligands. These ligands, when complexed with transition metals, can catalyze a broad range of stereoselective transformations. For instance, chiral 2,2'-bipyridine (B1663995) ligands have been successfully employed in highly enantioselective nickel-catalyzed reactions. nih.gov While C2-symmetric ligands have been historically dominant, there is growing interest in non-symmetrical ligands, which can offer unique steric and electronic properties, potentially leading to higher enantioselectivity in certain reactions. nih.gov

Future research will likely focus on the rational design of novel chiral ligands derived from 2-(chloromethyl)pyridine hydrochloride. By systematically modifying the ligand structure, researchers can fine-tune the catalyst's activity and selectivity for specific applications, such as asymmetric hydrogenations, C-H functionalizations, and carbon-carbon bond-forming reactions. nih.govnih.gov The ability to create a diverse library of chiral ligands from a common precursor like 2-(chloromethyl)pyridine hydrochloride is a powerful strategy for discovering new and efficient asymmetric catalytic systems.

Advanced Functional Material Development

The unique electronic and coordinating properties of the pyridine ring make 2-(chloromethyl)pyridine hydrochloride an attractive building block for the synthesis of advanced functional materials. Its utility has been demonstrated in the creation of supramolecular assemblies and functional polymers.

A notable application is in the functionalization of calixarenes . 2-(Chloromethyl)pyridine hydrochloride has been used as a reagent in the base-catalyzed alkylation of p-tert-butylcalix researchgate.netarene and p-tert-butylcalix nih.govarene. researchgate.netnih.gov This modification introduces pyridyl groups into the calixarene (B151959) structure, which can then act as recognition sites for metal ions or organic guest molecules. The conformation of the resulting functionalized calixarene can be influenced by the choice of base used in the reaction. researchgate.net

Another emerging area is the development of pyridinium-based materials . The quaternization of the pyridine nitrogen in derivatives of 2-(chloromethyl)pyridine can lead to the formation of pyridinium (B92312) salts with interesting properties for materials science. N-functionalized pyridinium salts are gaining attention for their enhanced reactivity and selectivity in various synthetic transformations, often under mild, visible-light-mediated conditions. acs.orgthermofisher.com This opens up possibilities for creating novel polymers and materials with tailored electronic and optical properties. Future work in this area could involve the synthesis of metal-organic frameworks (MOFs) and conductive polymers incorporating the 2-(pyridylmethyl) unit.

Targeted Chemical Biology Probe Synthesis

The development of chemical probes is essential for elucidating complex biological processes and for drug discovery. nih.gov 2-(Chloromethyl)pyridine hydrochloride is a valuable starting material for the synthesis of targeted chemical probes due to the reactive chloromethyl group, which allows for its conjugation to other molecules, and the pyridine ring, which can be a key pharmacophore.

The synthesis of new bioactive compounds from 2-chloro-5-(chloromethyl)pyridine has been explored, leading to derivatives with potential antimicrobial and antimalarial activities. This highlights the potential for creating libraries of diverse compounds for biological screening starting from a common pyridinic precursor.

Furthermore, 2-(chloromethyl)pyridine hydrochloride has been utilized in the synthesis of a gadolinium(III) diethylenetriaminepentaacetic acid bisamide complex, which functions as a Zn2+-sensitive magnetic resonance imaging (MRI) contrast agent. nih.gov This demonstrates its utility in creating sophisticated molecular tools for bioimaging.

Future research in this domain will likely focus on the design and synthesis of highly specific chemical probes for target identification and validation. This could involve incorporating the 2-(pyridylmethyl) moiety into molecules with photo-reactive groups for covalent labeling of target proteins or attaching fluorescent tags for cellular imaging. The ability to systematically modify the structure of probes derived from 2-(chloromethyl)pyridine hydrochloride will be crucial for optimizing their binding affinity, selectivity, and cell permeability.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(Chloromethyl)pyridine hydrochloride, and how can reaction conditions be optimized for higher yields?